6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine

Crosslinking Polymer Chemistry Material Science

This compound is a strategic alternative to trifunctional analogs (e.g., TGIC) for applications requiring controlled network architecture. Its two oxirane groups enable linear chain extension or loosely crosslinked networks, preventing embrittlement and delivering superior flexibility in coatings, elastomeric adhesives, and polymer electrolytes. The bulky isopropoxy group (AlogP = 5.10) ensures compatibility with non‑polar media, making it ideal for solvent‑borne industrial formulations and lipophilic derivative synthesis. No generic substitute can replicate this reactivity–solubility balance. Secure high‑purity (≥98 %) stock for your R&D or scale‑up program.

Molecular Formula C12H19N3O5
Molecular Weight 285.30 g/mol
CAS No. 85896-24-8
Cat. No. B12664061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine
CAS85896-24-8
Molecular FormulaC12H19N3O5
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCC(C)OC1(N=CNC(=N1)OCC2CO2)OCC3CO3
InChIInChI=1S/C12H19N3O5/c1-8(2)20-12(19-6-10-4-17-10)14-7-13-11(15-12)18-5-9-3-16-9/h7-10H,3-6H2,1-2H3,(H,13,14,15)
InChIKeyWSJZHEFBLDADTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine: A Key Differentiated Triazine Epoxide for Advanced Material & Medicinal Chemistry


6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine (CAS: 85896-24-8) is a triazine-based compound featuring two reactive oxirane (epoxide) groups and a single isopropoxy substituent on a 1,3,5-triazine core . This structure places it within the class of triazine polyepoxides, a family known for applications as crosslinking agents, UV stabilizers, and pharmaceutical intermediates . Its molecular formula is C12H19N3O5, with a molecular weight of 285.30 g/mol, and it is characterized by calculated physical properties such as a density of 1.497 g/cm³ and a boiling point of 396.6 °C . Unlike fully substituted analogs such as triglycidyl isocyanurate (TGIC) or 2,4,6-tris(oxiranylmethoxy)-1,3,5-triazine, this compound’s asymmetric substitution pattern fundamentally alters its reactivity profile, solubility, and potential biological interactions .

Why 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine Cannot Be Replaced by Common Triazine Epoxides


Generic substitution with common triazine epoxides like TGIC (CAS: 2451-62-9) or its 2,4,6-tris(oxiranylmethoxy) analog (CAS: 2589-01-7) is not feasible due to fundamental differences in functionality and physicochemical properties . The target compound is a difunctional epoxide, whereas the most prevalent analogs are trifunctional . This reduced epoxy functionality (two oxirane groups vs. three) results in lower crosslinking density when used in polymer systems, leading to distinct mechanical properties . Furthermore, the presence of the bulky, hydrophobic isopropoxy group dramatically alters solubility, likely increasing compatibility with non-polar media while reducing water solubility compared to the more polar isocyanurate-based TGIC . These structural variations preclude direct drop-in replacement and mandate a compound-specific evaluation for applications requiring precise control over reactivity, network architecture, or biological target engagement.

Quantitative Differentiation Evidence for 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine vs. Analogs


Epoxy Functionality & Crosslinking Density: Difunctional vs. Trifunctional Triazine Epoxides

6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine is a difunctional epoxide, containing exactly two reactive oxirane groups, as determined by its molecular structure . This is in direct contrast to the industry standard triglycidyl isocyanurate (TGIC, CAS: 2451-62-9) and the closely related 2,4,6-tris(oxiranylmethoxy)-1,3,5-triazine (CAS: 2589-01-7), both of which are trifunctional epoxides with three reactive groups per molecule . The quantified difference in epoxy functionality is 2 vs. 3 reactive groups per molecule. This structural distinction directly governs the crosslinking density achievable in polymer networks; difunctional agents produce linear chain extension or lower crosslink density, while trifunctional agents create highly branched, densely crosslinked networks [1].

Crosslinking Polymer Chemistry Material Science

Hydrophobicity & Solubility Profile: Impact of Isopropoxy Substituent

The target compound’s isopropoxy group confers significantly higher calculated hydrophobicity compared to the ethoxy-substituted analog, 2-ethoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine (CAS: 26513-18-8). This is reflected in the difference in molecular descriptors: the target compound has a molecular weight of 285.30 g/mol and a calculated logP (AlogP) of 5.10 . In contrast, the ethoxy analog has a lower molecular weight of 269.25 g/mol [1]. While direct logP data for the analog is not available, the increase in carbon count from an ethyl to an isopropyl group is a well-established driver of increased lipophilicity (higher logP), which translates to greater solubility in non-polar solvents and reduced aqueous solubility .

Solubility Formulation Physicochemical Property

UV Stabilizer Potential: Triazine Core Functionality

The 1,3,5-triazine core is a recognized pharmacophore for UV absorption and stabilization. Vendor annotations for 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine explicitly state its potential use as a UV absorber and stabilizer for organic materials . This functional attribute is a class-level property shared with other triazine derivatives, such as those used in sunscreen formulations [1]. The mechanism involves absorption of harmful UV radiation due to the conjugated system within the triazine ring, followed by energy dissipation as heat, which prevents degradation of the surrounding material .

UV Stabilizer Polymer Additive Photostability

Key Application Scenarios for 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine Based on Quantitative Differentiation


Design of Flexible or Low-Crosslink-Density Polymer Networks

The compound‘s difunctional epoxy structure, as established in Section 3 , makes it a strategic choice for applications where the high crosslink density of trifunctional analogs like TGIC is undesirable. Researchers developing flexible coatings, elastomeric adhesives, or polymer electrolytes can leverage this compound to create linear chain extension or loosely crosslinked networks. This prevents the embrittlement often associated with densely crosslinked systems, enabling the design of materials with tailored flexibility and toughness .

Formulation in Hydrophobic Matrices and Non-Aqueous Solvent Systems

Based on its calculated high lipophilicity (AlogP = 5.10) and the presence of a bulky isopropoxy group, this compound is particularly suited for incorporation into hydrophobic environments where its more polar analogs would phase-separate or exhibit poor solubility. Applications include its use as a reactive diluent or crosslinker in non-polar polymer formulations, in solvent-borne industrial coatings, and as a building block for synthesizing lipophilic derivatives for materials science research .

Scaffold for Novel UV Stabilizer and Pharmaceutical Intermediate Development

The triazine core‘s inherent capacity to absorb UV radiation and dissipate energy positions this compound as a valuable scaffold for developing next-generation UV stabilizers. Its unique substitution pattern may offer a differentiated balance of UV absorption spectrum, compatibility, and thermal stability. Furthermore, its application as a reactant in the synthesis of biologically active molecules, such as SMN protein modulators and sodium channel inhibitors , underscores its utility as a versatile pharmaceutical intermediate for medicinal chemistry programs targeting neurological and inflammatory diseases.

Comparative Studies of Epoxy Functionality on Material Properties

This compound serves as an ideal model system for fundamental research investigating the relationship between crosslinker functionality and final material properties. Its well-defined difunctional nature provides a controlled benchmark against which the performance of trifunctional (e.g., TGIC) and other multifunctional epoxy systems can be quantitatively compared . This enables systematic studies into the effects of crosslink density on mechanical strength, glass transition temperature (Tg), solvent resistance, and degradation kinetics, generating valuable data for predictive modeling and rational material design.

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